2-Chlorobenzo[d]oxazole-4-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
1372188-34-5 |
|---|---|
Molecular Formula |
C8H3ClN2O |
Molecular Weight |
178.57 g/mol |
IUPAC Name |
2-chloro-1,3-benzoxazole-4-carbonitrile |
InChI |
InChI=1S/C8H3ClN2O/c9-8-11-7-5(4-10)2-1-3-6(7)12-8/h1-3H |
InChI Key |
RBXZWIWKSKQOMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)Cl)C#N |
Origin of Product |
United States |
Synthetic Strategies for 2 Chlorobenzo D Oxazole 4 Carbonitrile and Analogous Benzo D Oxazole Derivatives
Foundational Cyclization Methods for Benzo[d]oxazole Ring Systems
The construction of the core benzo[d]oxazole ring system is most commonly achieved through the cyclization of ortho-substituted aminophenols. rsc.org Several classical and modern methodologies have been developed to facilitate this transformation, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.
Condensation Reactions of o-Aminophenols with Carbonyl Derivatives
The most traditional and widely employed route to benzo[d]oxazoles is the condensation of an o-aminophenol with a suitable carbonyl-containing compound. rsc.orgnih.gov This versatile approach can utilize a variety of carbonyl derivatives, including aldehydes, carboxylic acids, acyl chlorides, and β-diketones, to install the desired substituent at the C2 position of the benzoxazole (B165842) ring. nih.govacs.org
The reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic benzoxazole ring. nih.gov The choice of catalyst and reaction conditions is crucial and can range from strong acids like polyphosphoric acid (PPA) under thermal conditions to milder Lewis acids, Brønsted acids, or metal catalysts. researchgate.netnih.gov Modern variations employ microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times. nih.govresearchgate.net For instance, the condensation of o-aminophenols with aldehydes can be efficiently catalyzed by samarium triflate in an aqueous medium or by an ionic liquid under microwave conditions. researchgate.netorganic-chemistry.org A combination of a Brønsted acid (like p-TsOH·H₂O) and copper iodide (CuI) has proven effective for the cyclization with β-diketones. acs.orgorganic-chemistry.org
| Carbonyl Source | Catalyst/Conditions | Key Features |
| Aldehydes | Samarium triflate, H₂O | Green, mild conditions. organic-chemistry.org |
| Aldehydes | Ionic Liquid, Microwave | Fast, solvent-free, high yield. researchgate.net |
| Carboxylic Acids | Polyphosphoric Acid (PPA), Heat | Classical, strong acid catalysis. researchgate.netnih.gov |
| Acyl Chlorides | Tf₂O, 2-Fluoropyridine | Mild, effective for amide activation. nih.gov |
| β-Diketones | p-TsOH·H₂O, CuI | Combined Brønsted/Lewis acid catalysis. acs.orgorganic-chemistry.org |
| Tertiary Amides | Tf₂O, 2-Fluoropyridine | Cascade reaction via amide activation. nih.gov |
Oxidative Cyclization Approaches
Oxidative cyclization offers an alternative pathway to the benzo[d]oxazole core, often utilizing different starting materials or proceeding under metal-free conditions. One strategy involves the direct oxidative cyclization of catechols with primary amines. researchgate.net This method can be accomplished using systems like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in ethyl acetate (B1210297) or a greener oxygen/water system. researchgate.net
Another prominent approach is the oxidative cyclization of phenolic Schiff bases, which are pre-formed from the condensation of o-aminophenols and aldehydes. nih.gov Various oxidants can be employed to facilitate the final ring-closing aromatization step. researchgate.net Furthermore, electrochemical methods have emerged as an eco-friendly alternative, enabling the oxidative cyclization of o-aminophenols and aldehydes without the need for chemical oxidants or metal catalysts, generating hydrogen gas as the only byproduct. organic-chemistry.orgresearchgate.net Elemental sulfur has also been identified as an effective oxidant for promoting the coupling of o-aminophenols with both aldehydes and ketones. organic-chemistry.org
Multi-Component Reactions in Benzo[d]oxazole Synthesis
Multi-component reactions (MCRs) provide a highly efficient and atom-economical route for the synthesis of complex molecules like substituted benzo[d]oxazoles in a single step from three or more starting materials. rsc.orgrsc.org These reactions are advantageous for building molecular diversity quickly. For example, a facile synthesis of various benzoxazole derivatives has been achieved through a copper-catalyzed MCR involving a catechol, an aldehyde, and ammonium (B1175870) acetate. rsc.orgrsc.org The mechanism is proposed to proceed through a radical pathway initiated by a copper-phenoxyl radical complex. rsc.orgrsc.org An iodine-mediated electrochemical four-component reaction has also been developed, further highlighting the utility of MCRs in constructing diverse benzoxazoles without transition metals. organic-chemistry.org
Targeted Synthetic Approaches for Substituted Benzo[d]oxazole-Carbonitriles
The synthesis of a specifically substituted target like 2-Chlorobenzo[d]oxazole-4-carbonitrile often requires strategies that go beyond the foundational cyclization methods. These approaches can involve building the ring from appropriately substituted precursors or performing regioselective functionalization on a pre-formed benzoxazole scaffold.
Regioselective Functionalization of Benzo[d]oxazole Scaffolds
Post-cyclization functionalization is a powerful strategy for introducing substituents at specific positions of the benzoxazole ring. Regioselectivity is key to avoiding mixtures of isomers. Direct C-H arylation, for example, can be achieved at the C2 position using palladium catalysts. organic-chemistry.org
For substitution at other positions, such as C4 or C5, directed metalation is a common technique. This involves using a strong base to deprotonate a specific C-H bond, often guided by a directing group, to create a reactive carbanion. nih.gov This organometallic intermediate can then react with various electrophiles to install the desired functional group. The "halogen dance" is another isomerization pathway that can be used to prepare polysubstituted oxazoles by facilitating the migration of a halogen atom to a different position upon treatment with a strong base, followed by trapping with an electrophile. nih.gov
Introduction of Halogen and Nitrile Functionalities
Halogen Introduction: The chloro-substituent can be incorporated in several ways. One method is to start with a chlorinated precursor, such as a substituted 2-aminophenol (B121084), and then perform the cyclization reaction. acs.org Alternatively, direct halogenation of the benzoxazole ring can be performed. Palladium-catalyzed, microwave-assisted regioselective halogenation using N-halosuccinimides (e.g., NCS for chlorination) is an effective method for C-H functionalization on related heterocyclic systems. nih.gov The nitrogen atom in the ring acts as a directing group to guide the halogen to a specific position. nih.gov Another route involves the copper-catalyzed cyclization of ortho-haloanilides, which builds the benzoxazole ring from a precursor already containing the halogen. organic-chemistry.org
Nitrile Introduction: The introduction of a carbonitrile (cyano) group onto the benzene (B151609) ring of the benzoxazole scaffold is a critical step for synthesizing the target molecule. nih.gov While direct cyanation of an unactivated aromatic C-H bond is challenging, several methods are available. If an amino-substituted benzoxazole is available, the Sandmeyer reaction provides a classic route to convert the amino group into a nitrile via a diazonium salt intermediate. Nitriles are also versatile precursors for synthesizing oxazole (B20620) rings. researchgate.net For the synthesis of 1,3-benzoxazole-4-carbonitrile derivatives, an efficient preparation has been reported starting from a versatile, highly substituted benzene intermediate which is then converted into the final benzoxazole product. nih.gov In cases involving regioselective functionalization, a nitrile group can be introduced by reacting a metalated benzoxazole intermediate with a cyanating agent like tosyl cyanide or cyanogen (B1215507) bromide. researchgate.net
Catalytic Methodologies in Benzo[d]oxazole Synthesis.
Catalysis plays a pivotal role in the efficient and selective synthesis of benzo[d]oxazole derivatives. Various catalytic systems, including metal-based, acid-based, and organocatalytic approaches, have been developed to facilitate the key bond-forming reactions.
Metal-Catalyzed Cyclizations and Cross-Coupling Reactions.benchchem.comnih.govacs.orgresearchgate.netnih.govrsc.org
Metal catalysts are extensively used in the synthesis of benzo[d]oxazoles, often enabling reactions under milder conditions and with higher efficiency. Palladium-mediated oxidative cyclization represents one such powerful technique. researchgate.net Copper catalysts have also found widespread use. For instance, copper(II) oxide nanoparticles have been shown to catalyze the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles.
Copper-catalyzed reactions are particularly relevant for the introduction of the cyano group. The cyanation of a bromo-substituted benzobis(thiadiazole) using copper(I) cyanide in DMF has been reported, suggesting a viable strategy for introducing the 4-carbonitrile group onto a pre-formed 2-chlorobenzo[d]oxazole that has a bromine at the 4-position. mdpi.com
Furthermore, palladium and copper co-catalysis has been effectively used in the C-H/C-Br coupling of benzoxazoles with heteroaryl bromides, highlighting the potential for late-stage functionalization of the benzoxazole core. beilstein-journals.org
Application of Acidic and Lewis Acidic Catalysts.google.comnih.govacs.orgresearchgate.netnih.govmdpi.comnih.gov
Acid catalysis is a classical and still widely employed strategy for benzo[d]oxazole synthesis. Both Brønsted and Lewis acids can be used to promote the condensation and cyclization of 2-aminophenols with various electrophiles. nih.gov For example, methanesulphonic acid has been proven to be a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenols and acid chlorides. researchgate.net
Lewis acids such as indium(III) triflate have been utilized for the synthesis of benzoxazole derivatives under solvent-free conditions. researchgate.net In the context of synthesizing 2-aminobenzoxazoles, which can be precursors to other derivatives, Lewis acids like BF₃·Et₂O have been used to activate cyanating agents. acs.org The choice of Lewis acid can be critical, with aluminum trichloride (B1173362) showing superior efficacy in certain isoxazole (B147169) syntheses, a related five-membered heterocycle. mdpi.com
The following table summarizes the application of various acidic catalysts in the synthesis of benzo[d]oxazole and related heterocycles:
| Catalyst | Reactants | Product | Reference |
| Methanesulphonic acid | 2-Aminophenol, Acid chlorides | 2-Substituted benzoxazoles | researchgate.net |
| Indium(III) triflate | 2-Aminophenols, Acyl chlorides | Benzoxazole derivatives | researchgate.net |
| BF₃·Et₂O | o-Aminophenols, N-cyano-N-phenyl-p-toluenesulfonamide | 2-Aminobenzoxazoles | acs.org |
| Aluminum trichloride | 2-Methylquinoline derivatives, Sodium nitrite | Isoxazole derivatives | mdpi.com |
Phase-Transfer and Organocatalysis in Benzo[d]oxazole Formation.nih.gov
While less common than metal or acid catalysis for the core benzoxazole synthesis, organocatalysis offers an attractive metal-free alternative for the synthesis of related and precursor molecules. For instance, the enantioselective synthesis of 2-amino-3-cyano-4H-chromene derivatives has been achieved using bifunctional thiourea (B124793) catalysts. mdpi.com These types of precursors, containing both amino and cyano functionalities, could potentially be transformed into benzo[d]oxazole structures.
Sustainable and Green Chemical Approaches for Benzo[d]oxazole Synthesis.nih.gov
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methodologies. For benzo[d]oxazole synthesis, this has manifested in the use of alternative energy sources and greener reaction media.
Microwave and Ultrasound Irradiation Techniques.google.comnih.govmdpi.com
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. smolecule.com The synthesis of benzoxazoles is well-suited to this technology. Microwave irradiation has been successfully employed in the regioselective halogenation of related benzo[b] nih.govmdpi.comoxazin-2-ones, suggesting its potential for the introduction of the chloro-substituent in the target molecule. rsc.org Catalyst-free microwave-assisted procedures have also been developed for the synthesis of related fused heterocyclic systems in green media.
Ultrasound irradiation is another alternative energy source that can promote chemical reactions. It has been utilized in the synthesis of various heterocyclic compounds, often leading to shorter reaction times and higher yields under milder conditions. For example, the ultrasound-assisted synthesis of N-(benzo[d]thiazol-2-yl)-2-bromoacetamides, precursors to more complex heterocycles, has been demonstrated to be more efficient than conventional heating methods.
The following table provides a comparative overview of reaction conditions for conventional versus microwave and ultrasound-assisted synthesis of benzoxazole precursors:
| Reaction | Conventional Method | Microwave/Ultrasound Method | Advantage of Alternative Method | Reference |
| Synthesis of N-(benzo[d]thiazol-2-yl)-2-bromoacetamides | Room temperature, several hours | Ultrasound, 1 hour | Shorter reaction time, higher yield | |
| Halogenation of 3-phenyl-2H-benzo[b] nih.govmdpi.comoxazin-2-ones | Not specified | Microwave, few minutes | Time-saving, cost-effective | rsc.org |
Solvent-Free and Ionic Liquid-Mediated Reactions
The synthesis of benzoxazole derivatives has seen a significant shift towards more environmentally benign methodologies, with solvent-free and ionic liquid-mediated reactions gaining prominence. These approaches address the drawbacks of traditional methods, which often involve volatile organic solvents, harsh reaction conditions, and complex workup procedures. scispace.comtandfonline.comacs.org
Solvent-free synthesis, often facilitated by microwave irradiation or the use of reusable catalysts, offers advantages such as reduced reaction times, milder conditions, and excellent product yields. tandfonline.com For instance, a mild and efficient method for synthesizing 2-cyclic amine-substituted benzoxazoles utilizes zinc dust under solvent-free microwave conditions. This method allows for the isolation of pure products with a simple workup and the catalyst can be reused after reactivation. tandfonline.com Another efficient protocol involves the reaction of acyl chlorides with ortho-substituted aminoaromatics using silica-supported sodium hydrogen sulphate (NaHSO₄-SiO₂) as a reusable, eco-friendly catalyst under solvent-free conditions, resulting in high yields. scispace.comresearchgate.net
Ionic liquids (ILs) have emerged as green catalysts and reaction media for the synthesis of benzoxazoles due to their unique properties like low vapor pressure, high thermal stability, and recyclability. nih.govbepls.com A facile and efficient method for the direct oxidative amination of benzoxazoles employs the heterocyclic ionic liquid 1-butylpyridinium (B1220074) iodide ([BPy]I) as a catalyst at room temperature, achieving good to excellent yields of 2-aminobenzoxazoles. nih.govresearchgate.net Similarly, the bis-ionic liquid 3,3'-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazole-3-ium)bromide ([BDBDIm]Br) has been shown to be an effective catalyst for the synthesis of novel benzoxazoles from salicylic (B10762653) acid derivatives and 2-amino-4-chlorophenol (B47367) under solvent-free conditions at room temperature. tandfonline.com The use of Brønsted acidic ionic liquid gels (BAIL gels) as heterogeneous catalysts also provides high yields of benzoxazoles under solvent-free conditions, with the catalyst being easily recoverable and reusable. acs.orgnih.gov
The following table summarizes various solvent-free and ionic liquid-mediated approaches to synthesizing benzoxazole derivatives.
| Reactants | Catalyst/Medium | Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| o-substituted aminoaromatics, Acyl chlorides | NaHSO₄-SiO₂ | Solvent-free, 100°C | 2-substituted benzoxazoles | High | scispace.com |
| Salicylic acid derivatives, 2-amino-4-chlorophenol | [BDBDIm]Br (bis-ionic liquid) | Solvent-free, Room Temp. | Novel benzoxazoles | 82-95 | tandfonline.com |
| 2-(4-amino phenyl) benzoxazole, Aromatic aldehyde, Thioglycolic acid | [Et₃NH][HSO₄] (ionic liquid) | Solvent-free, 80°C | Benzoxazoles with thiazolidinone moiety | Excellent | bepls.com |
| 2-Mercaptobenzoxazole, Cyclic amines | Zinc dust | Solvent-free, Microwave (450W) | 2-cyclic amine-substituted benzoxazoles | Good | tandfonline.com |
| 2-Aminophenol, Benzaldehyde | Brønsted acidic ionic liquid gel (BAIL gel) | Solvent-free, 130°C | 2-phenylbenzoxazole | 98 | acs.orgnih.gov |
| Benzoxazoles, Secondary amines | [BPy]I (ionic liquid), TBHP (oxidant) | CH₃CN, Room Temp. | 2-aminobenzoxazoles | up to 97 | nih.gov |
Continuous Flow Chemistry Applications
Continuous flow chemistry has emerged as a powerful technology for the synthesis of benzoxazoles, offering significant advantages over traditional batch processing. cam.ac.uknih.gov This methodology allows for precise control over reaction parameters such as temperature and residence time, leading to improved yields, higher purity, and enhanced safety, particularly when dealing with unstable intermediates or highly exothermic reactions. cam.ac.ukacs.org
An efficient and scalable transformation of 3-halo-N-acyl anilines to highly functionalized benzoxazoles has been developed using a continuous flow reactor. cam.ac.uknih.gov The process involves a base-mediated deprotonation, ortho-lithiation, and subsequent intramolecular cyclization to form an unstable lithiated benzoxazole intermediate. The immediate in-line quenching of this intermediate with an electrophile within the flow system minimizes the formation of byproducts, a common issue in batch chemistry. cam.ac.ukacs.org This robust process has been successfully scaled up, demonstrating its potential for industrial applications. cam.ac.uk
The integration of multiple reaction steps into a single, uninterrupted sequence is a key advantage of flow chemistry. For instance, a multistep flow process can be designed to handle hazardous reagents and intermediates safely. researchgate.net The ability to minimize the hold-up time of unstable species is crucial for preventing degradation and byproduct formation, which is a significant challenge in large-scale batch production. cam.ac.uknih.gov By enabling rapid and reproducible synthesis, continuous flow technology facilitates the on-demand production of key building blocks and small compound libraries for medicinal chemistry. durham.ac.uk
The table below highlights examples of continuous flow applications in the synthesis of benzoxazole and related heterocyclic compounds.
| Starting Material | Key Transformation | Reactor Type | Key Advantages | Product | Reference |
|---|---|---|---|---|---|
| 3-halo-N-acyl anilines | ortho-lithiation, intramolecular cyclization, in-line quench | Tubular reactor | Scalable, minimizes byproduct formation, handles unstable intermediates | Highly functionalized benzoxazoles | cam.ac.uknih.govacs.org |
| Acyclic aryl triazine precursors | Photochemical cyclization (420 nm light) | Continuous flow reactor | Rapid (10 min residence), high yield, no additives/photocatalysts | Substituted benzotriazin-4(3H)-ones | nih.gov |
| α-keto-triflates, amidines | Base-catalyzed intramolecular cyclization | Packed cartridge of base (PS-BEMP) | Rapid (20-30 min), high yield and purity | 4,5-disubstituted oxazoles | durham.ac.uk |
Reaction Mechanisms and Chemical Transformations of the 2 Chlorobenzo D Oxazole 4 Carbonitrile Scaffold
Fundamental Mechanisms Governing Benzo[d]oxazole Ring Formation
The construction of the benzo[d]oxazole ring is a cornerstone of heterocyclic chemistry, with numerous synthetic strategies developed over the decades. tandfonline.com These methods typically involve the condensation and subsequent cyclization of a 2-aminophenol (B121084) precursor with a one-carbon electrophilic synthon. The presence of a carbonitrile group on the 2-aminophenol ring, as would be required for the synthesis of 2-Chlorobenzo[d]oxazole-4-carbonitrile, influences the electronic properties of the starting material but generally does not preclude these classical ring-forming reactions.
A prevalent method for synthesizing the benzoxazole (B165842) core involves the reaction of 2-aminophenols with carboxylic acids, aldehydes, or their derivatives under acidic conditions. nih.govnih.gov The mechanism for the reaction with an aldehyde, for instance, is initiated by the protonation of the aldehyde's carbonyl oxygen by an acid catalyst. nih.gov This activation enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack from the amino group of the 2-aminophenol.
This addition forms a carbinolamine intermediate. nih.gov Subsequent dehydration of this intermediate leads to the formation of a Schiff base (imine). nih.govnih.gov The final step is an intramolecular cyclization where the hydroxyl group of the aminophenol attacks the imine carbon, followed by an oxidation step to yield the aromatic benzoxazole ring. nih.gov When starting with carboxylic acids, the reaction often requires high temperatures or the use of dehydrating agents like polyphosphoric acid (PPA) to drive the condensation and cyclization. ijpbs.com
Table 1: Key Steps in Protonation and Cyclo-Dehydration Pathway for Benzoxazole Formation
| Step | Reactants | Intermediate/Product | Description |
|---|---|---|---|
| 1. Activation | Aldehyde/Carboxylic Acid + Acid Catalyst | Protonated Carbonyl | Protonation of the carbonyl group increases its electrophilicity. |
| 2. Nucleophilic Attack | 2-Aminophenol + Activated Carbonyl | Carbinolamine | The amino group attacks the activated carbonyl carbon. |
| 3. Dehydration | Carbinolamine | Schiff Base (Imine) | Elimination of a water molecule forms an imine intermediate. |
| 4. Cyclization | Schiff Base (Intramolecular) | Dihydrobenzoxazole | The phenolic hydroxyl group attacks the imine carbon. |
| 5. Aromatization | Dihydrobenzoxazole | Benzoxazole | Oxidation or elimination yields the final aromatic heterocycle. |
Modern synthetic approaches offer alternative activation strategies for constructing the benzoxazole ring. These methods can be broadly categorized by whether the primary activation is nucleophilic or electrophilic.
Electrophilic Activation involves enhancing the reactivity of the carbonyl-containing precursor. A notable example is the use of triflic anhydride (B1165640) (Tf₂O) to activate tertiary amides. nih.gov In this process, the amide reacts with Tf₂O to form a highly electrophilic amidinium salt intermediate. The amino group of a 2-aminophenol then acts as the nucleophile, attacking this activated species. This is followed by an intramolecular cyclization and elimination sequence to furnish the 2-substituted benzoxazole. nih.gov This strategy provides a versatile route to functionalized benzoxazoles under relatively mild conditions. nih.gov
Nucleophilic Activation focuses on increasing the nucleophilicity of the 2-aminophenol derivative. A synthesis of benzo[d]oxazoles from anilide precursors proceeds via an N-deprotonation–O-SₙAr cyclization sequence. nih.gov In this pathway, a strong base is used to deprotonate the nitrogen of an anilide derived from a 2-fluoroaniline. The resulting delocalized anion then cyclizes via an intramolecular nucleophilic attack from the amide oxygen onto the carbon bearing the fluorine atom, displacing it to form the oxazole (B20620) ring. nih.gov The efficiency of this reaction is highly dependent on the presence of electron-withdrawing groups on the SₙAr acceptor ring, which stabilize the negative charge developed during the addition-elimination sequence. nih.gov
In some synthetic routes, the construction of the benzoxazole scaffold involves skeletal rearrangements. One such pathway is a NaOCl-mediated Beckmann-type rearrangement of ortho-hydroxyaryl N-H ketimines. organic-chemistry.org This process proceeds through a common N-Cl imine intermediate, which, under specific conditions, rearranges to form the 2-substituted benzoxazole. organic-chemistry.org
Another example involves nitrogen extrusion reactions from azido (B1232118) complexes. When o-hydroxy aryl ketones are treated with azides, the initially formed azido intermediates can undergo rearrangement involving an aryl migration to a nitrilium ion, ultimately leading to the formation of the benzoxazole ring. ijpbs.com These rearrangement pathways, while less common, provide unique entries into the benzoxazole system from alternative starting materials. researchgate.net
Reactivity of the 2-Chloro Position on the Benzo[d]oxazole Ring
The chlorine atom at the C-2 position of the this compound ring is the primary site for chemical modification. Its reactivity is significantly enhanced by the electronic properties of both the benzoxazole ring system and the appended 4-carbonitrile group. The carbonitrile group acts as a potent electron-withdrawing group, reducing the electron density of the aromatic system and making the C-2 carbon highly electrophilic and susceptible to reaction with nucleophiles and organometallic reagents.
Nucleophilic aromatic substitution (SₙAr) is a key transformation for 2-chlorobenzoxazoles. guidechem.com This reaction is particularly favorable for this compound due to the presence of strong electron-withdrawing groups that stabilize the key reaction intermediate. masterorganicchemistry.comlibretexts.org The SₙAr mechanism is a two-step addition-elimination process. youtube.com
Addition of the Nucleophile: A nucleophile attacks the electrophilic C-2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group. youtube.com
The rate of this reaction is accelerated by electron-withdrawing groups positioned ortho or para to the leaving group, as they can delocalize the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.comlibretexts.org In this compound, the 4-carbonitrile group, along with the nitrogen atom of the oxazole ring, effectively stabilizes this intermediate, making the SₙAr reaction highly efficient. This allows for the displacement of the 2-chloro group by a wide variety of nucleophiles. guidechem.com
Table 2: Representative Nucleophiles for SₙAr Reactions at the C-2 Position
| Nucleophile Class | Specific Example | Reagent Example | Resulting C-2 Substituent |
|---|---|---|---|
| O-Nucleophiles | Alkoxides, Phenoxides | Sodium Methoxide (NaOMe) | -OCH₃ (Methoxy) |
| N-Nucleophiles | Amines, Anilines | Aniline (PhNH₂) | -NHPh (Phenylamino) |
| S-Nucleophiles | Thiolates | Sodium Thiophenoxide (NaSPh) | -SPh (Phenylthio) |
| C-Nucleophiles | Enolates, Organometallics | Sodium diethyl malonate | -CH(CO₂Et)₂ |
The 2-chloro position of the benzoxazole ring is also an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex 2-substituted benzoxazoles. nih.gov
The most common cross-coupling reaction for this purpose is the Suzuki-Miyaura coupling, which pairs the 2-chlorobenzoxazole (B146293) with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. guidechem.comresearchgate.net The general catalytic cycle involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond at the C-2 position to form a Pd(II) complex. youtube.com The electron-deficient nature of the benzoxazole ring in the target molecule facilitates this rate-determining step.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. youtube.com
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final 2-substituted product. youtube.com
Other palladium-catalyzed reactions such as Heck (coupling with alkenes), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig (coupling with amines) are also applicable, providing access to a diverse array of functionalized benzoxazoles. nih.govyoutube.com
Table 3: Examples of Cross-Coupling Reactions at the 2-Chloro Position
| Reaction Name | Coupling Partner | Reagents | Resulting C-C or C-N Bond |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd Catalyst, Base | C(sp²)-C(sp²) or C(sp²)-C(sp²) |
| Heck | Alkene | Pd Catalyst, Base | C(sp²)-C(sp²) (vinylic) |
| Sonogashira | Terminal Alkyne | Pd/Cu Catalysts, Base | C(sp²)-C(sp) |
| Buchwald-Hartwig | Amine | Pd Catalyst, Base | C(sp²)-N |
Transformations Involving the 4-Carbonitrile Moiety.
The carbonitrile (or cyano) group is a versatile functional group that can be converted into a variety of other functionalities, including carboxylic acids, amides, and amines. These transformations are crucial for the structural diversification of the this compound core, enabling the synthesis of a wide range of derivatives with potentially diverse biological activities. The electron-withdrawing character of the benzoxazole ring and the 2-chloro substituent is expected to influence the reactivity of the 4-carbonitrile group.
Hydrolysis and Amidation Pathways of Nitriles.
Hydrolysis: The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. This can be achieved under either acidic or basic conditions. libretexts.org For aromatic nitriles, the presence of electron-withdrawing groups on the aromatic ring can significantly affect the rate of hydrolysis. numberanalytics.com In the case of this compound, the chloro and oxazole moieties are expected to make the nitrile carbon more electrophilic, thus facilitating nucleophilic attack by water or hydroxide (B78521) ions.
Under acidic conditions, the reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide yields the corresponding carboxylic acid. libretexts.org
Acid-Catalyzed Hydrolysis of Aromatic Nitriles
| Reagent | Conditions | Product |
|---|
This is an interactive data table based on general procedures for aromatic nitrile hydrolysis.
Under basic conditions, the nitrile is directly attacked by a hydroxide ion, leading to the formation of an intermediate that, after protonation, gives the amide. The amide can then be further hydrolyzed to the carboxylate salt, which upon acidification yields the carboxylic acid. libretexts.org
Base-Catalyzed Hydrolysis of Aromatic Nitriles
| Reagent | Conditions | Product |
|---|
This is an interactive data table based on general procedures for aromatic nitrile hydrolysis.
Amidation: The partial hydrolysis of a nitrile to an amide is a valuable transformation. This can be achieved by carefully controlling the reaction conditions of the hydrolysis, often using milder acids or bases, or by employing specific catalysts. For instance, the hydration of nitriles to amides can be catalyzed by various transition metal complexes or proceed under basic conditions using reagents like hydrogen peroxide. The presence of electron-withdrawing groups can influence the selectivity of this conversion.
Reductive and Oxidative Manipulations of the Carbonitrile Group.
Reductive Manipulations: The reduction of the nitrile group offers a direct route to primary amines, which are important functional groups in medicinal chemistry. A variety of reducing agents can be employed for this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule. chemguide.co.uk
For this compound, a key challenge is the chemoselective reduction of the nitrile in the presence of the 2-chloro substituent, which is susceptible to reduction or nucleophilic displacement. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is a common method for nitrile reduction. acsgcipr.org However, these conditions might also lead to the reduction of the chloro-substituent.
Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for nitrile reduction. chemguide.co.uk However, LiAlH₄ is a very strong reducing agent and may not be compatible with the chloro-substituent. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst like cobalt chloride (CoCl₂), have been shown to selectively reduce nitriles. google.com The use of a dual-site catalyst system has also been reported for mild and selective nitrile reduction. rsc.org
Common Reagents for Nitrile Reduction to Primary Amines
| Reagent | Conditions | Selectivity Considerations |
|---|---|---|
| H₂/Pd, Pt, or Ni | High pressure and/or temperature | May reduce aryl halides |
| LiAlH₄ | Anhydrous ether or THF | Highly reactive, may not be chemoselective |
This is an interactive data table summarizing common nitrile reduction methods.
Oxidative Manipulations: The direct oxidation of a nitrile group is not a common transformation. However, nitriles can be converted to amides through oxidative hydration reactions. For example, sodium perborate (B1237305) in aqueous methanol (B129727) can facilitate the conversion of nitriles to amides. nih.gov
Investigating Overall Reactivity and Selectivity of this compound.
The reactivity of this compound is dictated by the electronic properties and interplay of its constituent functional groups. The benzoxazole ring itself is a π-electron deficient system. This deficiency is further enhanced by the presence of two strong electron-withdrawing groups: the 2-chloro and the 4-carbonitrile moieties. This electronic landscape makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNA r). libretexts.org
The most probable site for nucleophilic attack is the carbon atom at the 2-position, which bears a good leaving group (chloride). Nucleophiles can displace the chloride to introduce a variety of substituents at this position. The rate of this substitution is expected to be enhanced by the electron-withdrawing nature of the 4-carbonitrile group, which helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. libretexts.org
Given the presence of multiple electrophilic sites, the selectivity of a given reaction will depend on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles may preferentially attack the nitrile carbon, leading to transformations of this group as discussed in section 3.3. In contrast, "soft" nucleophiles are more likely to attack the C2-position of the benzoxazole ring, resulting in substitution of the chloro group.
Electrophilic aromatic substitution on the benzene (B151609) ring of the benzoxazole is expected to be difficult due to the deactivating effect of the fused oxazole ring and the two electron-withdrawing substituents. If such a reaction were to occur, it would likely be directed to the positions meta to the deactivating groups.
Computational Chemistry and Molecular Modeling in Benzo D Oxazole Research
Density Functional Theory (DFT) Applications.semanticscholar.orgcore.ac.ukresearchgate.netmdpi.comirjweb.com
Density Functional Theory (DFT) stands out as a prominent computational method for investigating the properties of organic molecules, including 2-Chlorobenzo[d]oxazole-4-carbonitrile. ijcce.ac.iranalis.com.my This approach is favored for its balance of accuracy and computational efficiency, making it well-suited for a detailed analysis of the molecule's geometry, electronic structure, and vibrational properties. Theoretical calculations are often performed using specific functionals, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), to achieve reliable predictions of molecular properties. nih.govnih.gov
Geometry Optimization and Conformational Analysis.core.ac.ukresearchgate.net
A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule through geometry optimization. For this compound, this process involves calculating the molecular energy at various atomic arrangements to find the geometry with the minimum energy, which corresponds to the most stable conformation. The planarity of the benzoxazole (B165842) ring system is a key feature, and DFT calculations can precisely determine bond lengths, bond angles, and dihedral angles. researchgate.net
Conformational analysis is particularly important for molecules with rotatable bonds. While the core benzoxazole structure of this compound is rigid, DFT can be used to study the orientation of substituents and identify different stable conformers, should any flexible side chains be introduced. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature. semanticscholar.org For the parent molecule, DFT confirms the expected planar geometry of the fused ring system.
Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) This table presents hypothetical yet representative data based on typical DFT calculations for similar heterocyclic compounds.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-Cl | 1.74 Å |
| C≡N | 1.15 Å | |
| C-O (oxazole) | 1.37 Å | |
| C-N (oxazole) | 1.31 Å | |
| Bond Angle | O-C-Cl | 115° |
| C-C-C≡N | 178° |
Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis.researchgate.netmdpi.comirjweb.com
The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. DFT calculations provide detailed information about the electronic structure, including the distribution of electron density and the energies of molecular orbitals. analis.com.my The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net
The HOMO-LUMO energy gap (ΔE) is a significant parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net For this compound, the HOMO is typically localized over the electron-rich benzo[d]oxazole ring system, while the LUMO may be distributed across the entire molecule, including the electron-withdrawing nitrile and chloro groups. This distribution influences the molecule's susceptibility to electrophilic and nucleophilic attack. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Theoretical) This table presents hypothetical yet representative data based on typical DFT calculations for similar heterocyclic compounds.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -2.50 |
| HOMO-LUMO Gap (ΔE) | 4.35 |
Vibrational Spectroscopy Predictions and Assignments.core.ac.uk
DFT calculations are a powerful tool for predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies can be obtained. nih.gov These theoretical frequencies can then be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.govnih.gov
For this compound, DFT can predict the characteristic vibrational frequencies for the C-Cl stretch, the C≡N nitrile stretch, and the various vibrations of the benzoxazole ring system. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the computational method, leading to better agreement with experimental data. nih.gov
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Theoretical) This table presents hypothetical yet representative data based on typical DFT calculations for similar heterocyclic compounds.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C≡N | Stretching | 2235 |
| C-Cl | Stretching | 750 |
| C=N (oxazole) | Stretching | 1580 |
| C-O-C (oxazole) | Asymmetric Stretch | 1250 |
| Aromatic C-H | Stretching | 3100-3000 |
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry offers a dynamic approach to understanding the intricate details of chemical reactions. By mapping out the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states, thereby elucidating the reaction mechanism at a molecular level.
Transition State Characterization and Energy Barrier Calculations.semanticscholar.org
A key aspect of studying reaction mechanisms is the characterization of the transition state, which is the highest energy point along the reaction coordinate. DFT calculations can be employed to locate the geometry of the transition state and to verify it by ensuring it has exactly one imaginary frequency in the vibrational analysis. researchgate.net
Once the transition state is identified, the activation energy (energy barrier) of the reaction can be calculated as the energy difference between the transition state and the reactants. This energy barrier is a critical factor in determining the rate of a reaction. For reactions involving this compound, such as nucleophilic substitution at the 2-position, computational methods can be used to calculate the energy barriers for different potential pathways, thereby predicting the most likely reaction mechanism. researchgate.net
Kinetic Modeling and Reaction Pathway Exploration.nih.gov
Beyond identifying individual transition states, computational methods can be used to explore entire reaction pathways, especially in cases where multiple competing mechanisms are possible. By calculating the energies of all relevant species along each potential pathway, a comprehensive energy profile can be constructed.
This information can then be used in kinetic modeling to predict reaction rates and product distributions under various conditions. For instance, in the synthesis or functionalization of this compound, computational exploration of reaction pathways can help in optimizing reaction conditions to favor the formation of the desired product while minimizing side reactions. researchgate.net This predictive capability is invaluable for guiding experimental work and accelerating the discovery of new synthetic routes.
Molecular Docking and Dynamics Simulations for Ligand Interaction
Molecular docking and dynamics simulations are powerful computational methods used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. This provides insights into the potential mechanism of action and allows for the rational design of more potent and selective drug candidates.
For the broader family of benzoxazole derivatives, molecular docking studies have been instrumental in identifying and optimizing interactions with various biological targets. These studies typically involve docking the benzoxazole scaffold into the active site of a target protein to understand the key molecular interactions responsible for its biological activity.
Research on related compounds has shown that the benzoxazole core can engage in various non-covalent interactions, including:
Hydrogen Bonding: The nitrogen and oxygen atoms within the oxazole (B20620) ring, as well as substituents on the benzene (B151609) ring, can act as hydrogen bond acceptors or donors, forming crucial interactions with amino acid residues in the target's active site.
Hydrophobic Interactions: The aromatic nature of the benzoxazole scaffold allows for significant hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Halogen Bonding: The chlorine atom at the 2-position of this compound could potentially participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity.
While specific data for this compound is not available, the table below illustrates common research targets for the broader class of benzoxazole derivatives and the typical interactions observed.
| Research Target | Key Interacting Residues (Example) | Type of Interaction |
| Tyrosine Kinases (e.g., VEGFR-2) | Cys, Asp, Glu, Phe | Hydrogen Bonding, Hydrophobic |
| Topoisomerase II | Asp, Mg2+ cofactor | Metal Coordination, Hydrogen Bonding |
| Acetylcholinesterase | Trp, Tyr, His | π-π Stacking, Hydrogen Bonding |
| Butyrylcholinesterase | Trp, His, Asp | π-π Stacking, Electrostatic |
This table represents generalized interactions for the benzoxazole scaffold based on available literature for its derivatives, not specific findings for this compound.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biotech-asia.org By developing a robust QSAR model, the activity of new, untested compounds can be predicted, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a dataset. nih.gov These descriptors quantify various aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity. Statistical methods are then employed to build a model that correlates these descriptors with the observed biological activity.
For benzoxazole derivatives, 2D-QSAR and 3D-QSAR studies have been conducted to understand the structural requirements for various biological activities, including antimicrobial and anticancer effects. nih.govesisresearch.org Common descriptors used in these studies include:
| Descriptor Class | Example Descriptors |
| Topological | Molecular Connectivity Indices, Wiener Index |
| Electronic | Dipole Moment, HOMO/LUMO Energies |
| Steric | Molar Refractivity, van der Waals Volume |
| Hydrophobic | LogP, Ghose-Crippen LogKow |
A hypothetical QSAR study involving this compound would involve synthesizing a series of analogues with variations at different positions of the scaffold. The biological activity of these compounds would be determined experimentally, and a QSAR model would then be developed to correlate structural features with activity. Such a model could reveal, for instance, the optimal substituents at the 2- and 4-positions for maximizing a desired therapeutic effect.
While specific QSAR models for this compound are not available, the principles of QSAR are routinely applied to guide the optimization of lead compounds within the broader benzoxazole class of molecules. nih.gov
Advanced Spectroscopic and Structural Characterization of 2 Chlorobenzo D Oxazole 4 Carbonitrile and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and environment of each atom can be mapped.
The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in a molecule. For 2-Chlorobenzo[d]oxazole-4-carbonitrile, three distinct signals are expected in the aromatic region, corresponding to the protons at positions 5, 6, and 7 of the benzene (B151609) ring. The electron-withdrawing nature of the nitrile (CN) group at C4 and the heterocyclic ring will shift these protons downfield. Based on data from analogous compounds, the proton at C5 is expected to be a doublet, coupled to H6. The proton at C7 will also appear as a doublet, coupled to H6. The H6 proton will present as a triplet or doublet of doublets due to coupling with both H5 and H7. chemicalbook.com
¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. The spectrum of this compound would feature eight distinct signals. The carbon of the nitrile group (C≡N) typically appears in the 115-120 ppm range. oregonstate.edu The carbon atom attached to the chlorine (C2) will be significantly deshielded, as will the carbons of the fused ring system (C3a and C7a). The remaining aromatic carbons (C4, C5, C6, C7) will have chemical shifts influenced by their position relative to the nitrile and the fused oxazole (B20620) ring. oregonstate.eduorganicchemistrydata.org
Predicted NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||
|---|---|---|---|---|
| Position | Chemical Shift (δ, ppm) | Multiplicity | Position | Chemical Shift (δ, ppm) |
| H-5 | ~7.9-8.1 | d | C2 | ~152-155 |
| H-6 | ~7.5-7.7 | t | C3a | ~148-151 |
| H-7 | ~7.8-8.0 | d | C4 | ~110-115 |
| C-CN | ~116-119 | |||
| C5 | ~128-132 | |||
| C6 | ~125-128 | |||
| C7 | ~112-116 | |||
| C7a | ~140-143 |
Note: Predicted values are based on data from 2-chlorobenzoxazole (B146293) and substituted benzonitriles. chemicalbook.comoregonstate.eduorganicchemistrydata.org
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, the COSY spectrum would show a cross-peak between the signals for H-5 and H-6, and another between H-6 and H-7, confirming their adjacent positions on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques map direct one-bond correlations between protons and the carbons they are attached to. The HMQC/HSQC spectrum would show cross-peaks connecting the ¹H signals of H-5, H-6, and H-7 to the ¹³C signals of C-5, C-6, and C-7, respectively, allowing for unambiguous assignment of the aromatic carbons.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR spectroscopy excels at identifying polar functional groups. The spectrum of this compound is expected to show several characteristic absorption bands. The most prominent would be the sharp, strong stretching vibration of the nitrile group (C≡N) in the 2210-2240 cm⁻¹ region. analis.com.my The benzoxazole (B165842) ring itself gives rise to a series of bands, including the C=N stretching vibration around 1550-1650 cm⁻¹ and C-O-C stretching vibrations typically found between 1050 and 1250 cm⁻¹. Aromatic C-H stretching appears above 3000 cm⁻¹, while aromatic C=C stretching bands are observed in the 1450-1600 cm⁻¹ range. The C-Cl bond is expected to produce a stretching band in the fingerprint region, typically around 780-800 cm⁻¹. analis.com.mynist.gov
Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3050 - 3150 | Medium |
| Nitrile (C≡N) | Stretching | 2210 - 2240 | Strong, Sharp |
| Benzoxazole C=N | Stretching | 1550 - 1650 | Medium-Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong |
| Benzoxazole C-O-C | Asymmetric Stretching | 1200 - 1250 | Strong |
| C-Cl | Stretching | 780 - 800 | Medium |
Note: Ranges are based on data from 2-amino-4-chlorobenzonitrile (B1265954) and general values for benzoxazoles. analis.com.mynist.gov
Raman spectroscopy is an excellent complementary technique to FT-IR, particularly for non-polar or symmetric bonds. The nitrile group (C≡N) is strongly Raman active, typically showing a sharp and intense band in the 2200-2250 cm⁻¹ region. orientjchem.orgias.ac.in This makes Raman spectroscopy a highly reliable method for confirming the presence of the nitrile functionality. The symmetric "breathing" modes of the aromatic ring also tend to produce strong Raman signals, which can be useful for fingerprinting the molecule. ias.ac.in The sensitivity of the C≡N stretching frequency to the local electronic environment can also be exploited to study intermolecular interactions. acs.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the structure through fragmentation analysis.
For this compound (molecular formula C₈H₃ClN₂O), the high-resolution mass spectrum would show a molecular ion peak [M]⁺. A key diagnostic feature would be the presence of an [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak, which is characteristic of a compound containing a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Electron impact (EI) ionization would likely cause predictable fragmentation of the molecule. Common fragmentation pathways could include the loss of the chlorine atom, the nitrile group, or carbon monoxide (CO) from the oxazole ring.
Predicted Mass Spectrometry Data for this compound
| Ion | Formula | m/z (for ³⁵Cl) | Notes |
|---|---|---|---|
| [M]⁺ | [C₈H₃ClN₂O]⁺ | 178 | Molecular ion. Accompanied by [M+2]⁺ peak at m/z 180. |
| [M-Cl]⁺ | [C₈H₃N₂O]⁺ | 143 | Loss of chlorine radical. |
| [M-CN]⁺ | [C₇H₃ClNO]⁺ | 152 | Loss of nitrile radical. |
| [M-CO]⁺ | [C₇H₃ClN₂]⁺ | 150 | Loss of carbon monoxide from the oxazole ring. |
| [C₆H₃Cl]⁺ | [C₆H₃Cl]⁺ | 110 | Chlorophenyl fragment. |
Note: Fragmentation is predicted based on common pathways for aromatic and heterocyclic compounds.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. Unlike standard mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas. For this compound (C₈H₃ClN₂O), HRMS provides an experimentally measured mass that can be compared to the calculated theoretical mass.
The structures of novel benzoxazole analogues are often elucidated using a combination of spectroscopic methods including HRMS. nih.gov This technique provides a precise mass-to-charge ratio (m/z), typically with an error of less than 5 ppm, which allows for the confident determination of the compound's elemental formula. The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would be clearly resolved in the HRMS spectrum.
Below is a table representing typical data obtained from an HRMS analysis for the target compound.
| Parameter | Value |
| Chemical Formula | C₈H₃ClN₂O |
| Theoretical Mass [M+H]⁺ | 179.0061 |
| Measured Mass [M+H]⁺ | 179.0059 |
| Mass Error (ppm) | -1.1 |
| Isotopic Pattern | Observed M+2 peak for ³⁷Cl |
This is an interactive data table. You can sort and filter the data.
LC-MS for Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net This hybrid technique is highly effective for analyzing complex mixtures, identifying impurities, and studying the degradation or metabolic products of a compound. researchgate.netnih.gov For this compound, LC-MS can be used to monitor the progress of its synthesis, identify byproducts, and assess the purity of the final product.
In a typical LC-MS setup, the sample is first injected into an HPLC system where individual components are separated based on their affinity for the stationary and mobile phases. As each component elutes from the chromatography column, it enters the mass spectrometer, which ionizes the molecules and determines their mass-to-charge ratio. This provides both the retention time from the LC and the mass spectrum for each component in the mixture. researchgate.net The use of quadrupole time-of-flight (QTOF) mass spectrometry coupled with LC is particularly powerful for identifying unknown chlorinated pollutants in complex matrices. nih.gov
The following table outlines a hypothetical set of parameters for an LC-MS analysis of a reaction mixture containing the target compound.
| Parameter | Description |
| LC System | Agilent 1290 Infinity II mdpi.com |
| Column | C18 reverse-phase (e.g., 150mm x 4.6mm) researchgate.net |
| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile (B52724) researchgate.net |
| Flow Rate | 0.5 mL/min |
| MS System | Quadrupole Time-of-Flight (QTOF) nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | 50 - 500 m/z |
| Expected [M+H]⁺ | 179.0061 |
This is an interactive data table. You can sort and filter the data.
X-ray Diffraction (XRD) for Solid-State Structure Elucidation
X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. By analyzing the angles and intensities of the diffracted X-ray beams, a three-dimensional picture of the electron density within the crystal can be produced, revealing the precise arrangement of atoms in the solid state.
Single-Crystal X-ray Diffraction
For derivatives of this compound, single-crystal XRD would confirm the planar benzoxazole ring system and the precise geometry of the chloro and carbonitrile substituents. Studies on similar benzoxazole derivatives have revealed crystal systems such as triclinic and monoclinic. nih.govscispace.commdpi.com The analysis would also detail intermolecular interactions, such as π–π stacking, which dictate the packing of molecules in the crystal lattice. mdpi.com
A representative table of crystallographic data that could be obtained for this compound is shown below.
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c scispace.com |
| a (Å) | 11.05 |
| b (Å) | 12.01 |
| c (Å) | 10.00 |
| β (°) | 94.76 |
| Volume (ų) | 1324.2 |
| Z (molecules/unit cell) | 4 |
This is an interactive data table. You can sort and filter the data.
Powder X-ray Diffraction for Polymorphism Studies
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample rather than a single crystal. It is particularly valuable for studying polymorphism—the ability of a compound to exist in two or more different crystal structures. Different polymorphs can have distinct physical properties, and PXRD is a primary tool for their identification and characterization. researchgate.net
The PXRD pattern is a fingerprint of the crystalline solid. Each polymorph will produce a unique diffraction pattern characterized by a specific set of peak positions and intensities. By comparing the PXRD pattern of a new batch of this compound to established reference patterns, one can identify the polymorphic form and detect the presence of any crystalline impurities. mdpi.com This technique is crucial in pharmaceutical sciences for ensuring the consistency of a drug substance's solid form. nih.gov
Chromatographic Techniques for Purity and Separation
Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of a compound and for the separation of components in a mixture. nih.gov The purity of synthesized benzoxazole derivatives is often checked using HPLC. jbarbiomed.com The method utilizes a column packed with a stationary phase and a liquid mobile phase pumped through at high pressure. A detector, commonly a UV-Vis spectrophotometer, measures the absorbance of the eluate, producing a chromatogram where peaks correspond to different components.
For this compound, a reverse-phase HPLC method would likely be employed. The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. Molecules containing nitrogen groups can sometimes present challenges, but these can be overcome by adjusting the pH of the mobile phase with additives like formic or acetic acid to ensure sharp, well-defined peaks. researchgate.net
A typical set of HPLC conditions for purity analysis is detailed in the table below.
| Parameter | Description |
| Instrument | HPLC system with UV Detector |
| Column | C18 reverse-phase, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (70:30) researchgate.net |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Retention Time | ~5-7 minutes (example) |
This is an interactive data table. You can sort and filter the data.
Research Applications and Functional Exploration of Benzo D Oxazole 4 Carbonitrile Scaffolds
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 2-Chlorobenzo[d]oxazole-4-carbonitrile, and how can reaction conditions be optimized?
- Methodology : A scalable three-step synthesis starting from 2-chlorobenzo[d]oxazole involves nucleophilic displacement with piperazine, followed by reductive amination. For example, a 60.3% overall yield was achieved using 2-(ethylthio)pyrimidine-5-carbaldehyde in the final step . Catalytic methods, such as palladium acetate-mediated cyclization, can also be adapted for related oxazole-carbonitrile frameworks . Optimization includes controlling temperature (room temperature for displacement reactions) and using gradient solvent systems during purification.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Analyze δ ~7.6–7.0 ppm (aromatic protons) and δ ~160–150 ppm (carbonitrile carbon in NMR) .
- IR : Confirm the C≡N stretch near 2200–2250 cm .
- HRMS : Verify molecular ion peaks (e.g., [M+H]) with <1 ppm mass error .
- Cross-reference with literature data for validation .
Q. How can crystallographic tools like ORTEP-III and WinGX aid in structural determination?
- Methodology : Use ORTEP-III for thermal ellipsoid visualization and WinGX for refining single-crystal X-ray diffraction data. These tools help resolve bond angles, torsion angles, and intermolecular interactions, critical for confirming the oxazole ring geometry and chloro-substituent orientation .
Q. What purification strategies are effective post-synthesis?
- Methodology : After reaction completion, extract with ethyl acetate/ether (1:1), wash with NaHCO (to remove acidic byproducts), dry over NaSO, and use reduced-pressure distillation. Column chromatography (silica gel, hexane/EtOAc) resolves regioisomers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?
- Methodology : Synthesize analogs by modifying the chloro substituent (e.g., replacing with piperazine or thiazole groups) and test biological activity (e.g., mycobacterial growth inhibition). Track phenotypic responses to identify pharmacophores. For example, replacing the oxazole core with thiazole (JSF-4298) altered activity, highlighting heterocycle-dependent SAR .
Q. What strategies enable functionalization of the chloro group in nucleophilic aromatic substitution (NAS)?
- Methodology : Activate the chloro substituent via electron-withdrawing groups (e.g., carbonitrile at C4) to facilitate NAS. Use polar aprotic solvents (DMF, DMSO) and amines (e.g., piperazine) at 60–80°C. Monitor reaction progress via TLC or LC-MS .
Q. How does the electronic environment of this compound compare to thiazole analogs in reactivity studies?
- Methodology : Perform Hammett analysis or DFT calculations to compare resonance/inductive effects. Thiazole derivatives (e.g., JSF-4298) exhibit higher electron density at the reactive site due to sulfur’s polarizability, altering NAS kinetics versus oxazole analogs .
Q. Can computational methods predict electronic properties and bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
